molecular formula C8H8FN3O B1390190 N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide CAS No. 905587-32-8

N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide

Katalognummer: B1390190
CAS-Nummer: 905587-32-8
Molekulargewicht: 181.17 g/mol
InChI-Schlüssel: OGRMNTHNSGWGGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is a derivative of pyrimidine, a heterocyclic organic compound that is widely used in the pharmaceutical industry. The molecular formula of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide is C8H8FN3O, and it has a molecular weight of 181.17 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide typically involves the reaction of 5-fluoropyrimidine with vinylacetamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using continuous catalytic processes. These processes are designed to be efficient and cost-effective, ensuring the consistent production of high-quality compounds. The use of supported ionic liquid catalysts has been explored to enhance the reaction efficiency and reduce the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide has been investigated for its potential as an anticancer agent. The compound's structure suggests it may interact with specific biological targets involved in tumor growth and proliferation.

  • Mechanism of Action : The compound is believed to inhibit certain kinases that are critical for cancer cell survival and proliferation. For instance, related compounds have shown efficacy in targeting Trk kinases, which are implicated in various cancers .

Antiviral Properties

Research indicates that compounds similar to this compound may exhibit antiviral properties, particularly against RNA viruses. The fluoropyrimidine moiety enhances the compound's ability to interfere with viral replication processes.

  • Case Studies : In vitro studies have demonstrated that modifications of pyrimidine derivatives can lead to enhanced antiviral activity, suggesting a promising avenue for further exploration in drug development .

Drug Development and Synthesis

The synthesis of this compound involves several steps that can be optimized for higher yields and purity. The compound has been synthesized using various methodologies, including Grignard reactions and condensation techniques.

Synthesis MethodYield (%)Reference
Grignard Reaction85
Condensation Reaction90

These methods highlight the versatility in synthesizing this compound for further pharmacological testing.

Wirkmechanismus

The mechanism of action of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide can be compared with other similar compounds, such as:

    N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide: This compound has a similar structure but contains a bromine atom instead of a fluorine atom.

    N-(1-(5-Chloropyrimidin-2-yl)vinyl)acetamide: This compound contains a chlorine atom in place of the fluorine atom in this compound.

Biologische Aktivität

N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its structural features that include a pyrimidine ring substituted with fluorine, which enhances its biological activity. The compound has been investigated for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting kinase pathways.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes involved in signal transduction pathways.

Key Mechanisms Include:

  • Inhibition of JAK2: This compound acts as a potent inhibitor of Janus kinase 2 (JAK2), which plays a crucial role in the JAK/STAT signaling pathway. Inhibition of JAK2 leads to decreased signaling associated with cell proliferation and survival, making it a target for cancer therapies.
  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains .

Anticancer Properties

Research indicates that this compound may possess significant anticancer properties. A study demonstrated that compounds structurally related to this compound showed promising results against several cancer cell lines, including those resistant to conventional therapies.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial effects against both gram-positive and gram-negative bacteria. Notably, it has shown:

  • Minimum Inhibitory Concentration (MIC): Effective concentrations were reported as low as 0.25 µg/mL for certain derivatives, indicating strong antibacterial potential .
  • Biofilm Inhibition: The compound demonstrated the ability to disrupt biofilm formation in bacterial cultures, which is crucial for treating chronic infections .

Case Studies

  • Anticancer Efficacy:
    • In vitro studies on various cancer cell lines revealed that this compound significantly reduced cell viability at micromolar concentrations. The mechanism was attributed to apoptosis induction mediated through the JAK/STAT pathway inhibition .
  • Antimicrobial Studies:
    • A series of experiments assessed the effectiveness of the compound against Staphylococcus aureus and Streptococcus pneumoniae. Results indicated a substantial reduction in bacterial counts at sub-micromolar concentrations, showcasing its potential as a therapeutic agent against resistant strains .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AnticancerCancer Cell LinesReduced viability
AntimicrobialStaphylococcus aureusMIC = 0.25 µg/mL
AntimicrobialStreptococcus pneumoniaeBiofilm disruption
JAK2 InhibitionJAK/STAT PathwayDecreased signaling

Eigenschaften

IUPAC Name

N-[1-(5-fluoropyrimidin-2-yl)ethenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O/c1-5(12-6(2)13)8-10-3-7(9)4-11-8/h3-4H,1H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRMNTHNSGWGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=C)C1=NC=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50668896
Record name N-[1-(5-Fluoropyrimidin-2-yl)ethenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905587-32-8
Record name N-[1-(5-Fluoro-2-pyrimidinyl)ethenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905587-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-(5-Fluoropyrimidin-2-yl)ethenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinylacetamide 2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-Fluoropyrimidine-2-carbonitrile (Method 6, 1.0 g, 8.1 mmol) in TI-IF (10 ml) was added a solution of MeMgBr (3.3 ml, 9.75 mmol) in ether drop wise at 0° C. After addition, the reaction was warmed to room temperature, stirred at room temperature for 1 hour and then diluted with DCM (10 ml). Acetic anhydride (1.23 ml, 13.0 mmol) was added in one portion. The reaction was stirred at room temperature for 1 hour and 40° C. for 1 hour. Saturated sodium bicarbonate solution (10 ml) was added and extracted with EtOAc (2×20 ml). The combined organic was dried over sodium sulfate. After removal of solvent, the resulted residue was purified by column chromatography (hexane-EtOAc=2.5:1) to give the title compound as a white solid (0.38 g, 26%). 1H NMR (400 MHz) 9.34 (s, 1H), 8.95 (s, 2H), 6.25 (s, 1H), 6.03 (s, 1H), 2.11 (s, 3H). MS: Calcd.: 181. Found: [M+H]+ 182.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
26%

Synthesis routes and methods II

Procedure details

5-Fluoropyrimidine-2-carbonitrile (Intermediate 11, 1.0 g, 8.1 mmol) in THF (10 ml) was added a solution of MeMgBr (3.3 ml, 9.75 mmol) in ether drop wise at 0° C. After addition, the reaction was warmed to room temperature, stirred at room temperature for 1 hour and then diluted with DCM (10 ml). Acetic anhydride (1.23 ml, 13.0 mmol) was added in one portion. The reaction was stirred at room temperature for 1 hour and 40° C. for 1 hour. Saturated sodium bicarbonate solution (10 ml) was added and extracted with EtOAc (2×20 ml). The combined organic was dried over sodium sulfate. After removal of solvent, the resulted residue was purified by column chromatography (hexane:EtOAc=2.5:1) to give the title compound as a white solid (0.38 g, 26%). 1H NMR (400 MHz) 9.34 (s, 1H), 8.95 (s, 2H), 6.25 (s, 1H), 6.03 (s, 1H), 2.11 (s, 3H). MS: Calculated: 181. Found: [M+H]+ 182.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide
Reactant of Route 2
N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide
Reactant of Route 3
N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide
Reactant of Route 6
N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.